molecular formula C20H24N2O4S B7720447 N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide

N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide

Cat. No.: B7720447
M. Wt: 388.5 g/mol
InChI Key: PAVCRRIYFJHLTB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a propylsulfamoyl group attached to another phenyl ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, can be synthesized through the acetylation of aniline using acetic anhydride.

    Formation of the Propylsulfamoylphenyl Intermediate: The 4-(propylsulfamoyl)phenyl group can be introduced through a sulfonation reaction followed by alkylation with propylamine.

    Coupling Reaction: The final step involves coupling the two intermediates through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-3-[4-(methylsulfamoyl)phenyl]propanamide: Similar structure but with a methyl group instead of a propyl group.

    N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide is unique due to the specific combination of functional groups and their positions on the phenyl rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-13-21-27(25,26)19-10-7-16(8-11-19)9-12-20(24)22-18-6-4-5-17(14-18)15(2)23/h4-8,10-11,14,21H,3,9,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVCRRIYFJHLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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